CY5-SE (triethylamine salt)
Description
Historical Development of Cyanine Dyes in Biochemical Research
The origins of cyanine dyes trace back to 1856, when the first cyanine compound was synthesized as a blue dye for textile applications. Initially valued for their vibrant colors, these dyes gained prominence in 1873 when researchers discovered their unique ability to sensitize photographic emulsions to broader wavelengths of visible light. This photochemical property laid the groundwork for their transition into biological imaging.
By the mid-20th century, advancements in organic chemistry enabled the synthesis of cyanine derivatives with tailored spectral properties. Trimethine cyanines, a subclass characterized by three methine groups (-CH=), emerged as particularly versatile due to their tunable absorption and emission profiles. For example, CY5—a heptamethine cyanine—absorbs light at 649 nm and emits at 670 nm, making it ideal for near-infrared applications. The development of reactive derivatives like CY5-SE (triethylamine salt) marked a paradigm shift, allowing covalent conjugation to proteins, nucleic acids, and other amine-containing biomolecules.
Properties
Molecular Formula |
C43H58N4O10S2 |
|---|---|
Molecular Weight |
855.1 g/mol |
IUPAC Name |
N,N-diethylethanamine;(2Z)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C37H43N3O10S2.C6H15N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-4-7(5-2)6-3/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);4-6H2,1-3H3 |
InChI Key |
IFUMHFCOWWJPSC-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy5-SE (triethylamine salt) is synthesized through a series of chemical reactions involving the formation of a succinimidyl ester. The process typically involves the reaction of Cy5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of Cy5-SE (triethylamine salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Conjugation with Primary Amines
CY5-SE reacts with primary amines (e.g., lysine residues in proteins, terminal amines in oligonucleotides) under mildly alkaline conditions (pH 8.3–9.3) to form stable amide bonds . The reaction mechanism involves nucleophilic attack by the amine on the electron-deficient carbonyl carbon of the NHS ester:
Reaction Scheme :
Key Conditions :
Efficiency Metrics :
| Parameter | Value/Outcome | Source |
|---|---|---|
| Optimal pH | 8.3–9.3 | |
| Incubation Time | 2 hours (protein labeling) | |
| Degree of Labeling (D/P) | 5–15 (maximizes brightness) |
Quenching and Purification
Post-conjugation, unreacted CY5-SE must be removed to minimize nonspecific binding.
Quenching Protocol :
-
Add 50 μL of 1 M Tris-HCl (pH 8.0) to consume residual NHS esters .
-
Purify via size-exclusion chromatography (Sephadex G-25) or HPLC .
Purification Challenges :
-
Solvent Sensitivity : Direct concentration of Cy5-containing oligonucleotides in TEAA buffer/methanol causes 10–20% decomposition for electron-withdrawing substituents (e.g., Cy5-Cl) .
-
Salt Exchange : Required for Cy5-Cl derivatives to prevent degradation .
Solubility and Stability
CY5-SE’s triethylamine counterion enhances solubility in polar aprotic solvents:
Solubility Profile :
| Solvent System | Solubility | Notes |
|---|---|---|
| Saline | 25 mg/mL | Requires sonication and warming |
| 10% DMSO + 90% SBE-β-CD/saline | ≥2.08 mg/mL | Clear solution, stable at 4°C |
Stability Considerations :
-
Hydrolysis : NHS ester hydrolyzes in aqueous solutions (half-life ~1 hour at pH 7.4) .
-
Storage : Lyophilized powder stable at –20°C; avoid repeated freeze-thaw cycles .
Competing Hydrolysis
In aqueous buffers, the NHS ester undergoes hydrolysis to the inactive carboxylic acid:
Mitigation :
Overlabeling Effects
Excessive labeling (D/P >15) causes fluorescence quenching and precipitation .
Comparative Reactivity with Cyanine Derivatives
CY5-SE’s reactivity parallels other NHS-activated cyanines but offers distinct advantages:
| Feature | CY5-SE | Cy3/Cy7 Derivatives |
|---|---|---|
| Emission Wavelength | 670 nm (far-red) | Cy3: ~570 nm; Cy7: ~770 nm |
| Photostability | High | Cy7: Moderate |
| Optimal D/P Ratio | 5–15 | Similar for Cy3/Cy5 |
Scientific Research Applications
Fluorescent Labeling in Biochemistry
CY5-SE is widely used for labeling biomolecules due to its ability to form stable conjugates with amine-containing compounds. This application is crucial for:
- Protein Labeling : Enables the visualization of proteins in various assays, including Western blotting and immunofluorescence.
- Nucleic Acid Labeling : Used in the labeling of oligonucleotides for applications such as fluorescence in situ hybridization (FISH) and quantitative PCR.
Case Study Example :
In a study examining the interaction of labeled oligonucleotides with target DNA sequences, CY5-SE was utilized to label probes, allowing researchers to track hybridization events through fluorescence measurements .
High-Performance Liquid Chromatography (HPLC)
CY5-SE is employed in HPLC methods coupled with fluorescence detection (FLD) to analyze complex mixtures. Its fluorescent properties enhance sensitivity and specificity in detecting low-abundance compounds.
Imaging Techniques
The compound is also utilized in advanced imaging techniques such as:
- In Vivo Imaging : CY5-SE can be used for imaging biological processes in living organisms due to its high quantum yield and stability.
- Microscopy : Employed in confocal microscopy to visualize cellular structures and dynamics.
Advantages of Using CY5-SE
Mechanism of Action
Cy5-SE (triethylamine salt) exerts its effects through the formation of stable amide bonds with primary amines in target molecules. The succinimidyl ester group reacts with the amine groups, resulting in the covalent attachment of the Cy5 dye. This labeling process allows for the visualization and tracking of the target molecules in various assays and imaging techniques .
Comparison with Similar Compounds
Spectral and Structural Properties
Key Differences :
- Sulfo-Cyanine5 NHS Ester : Contains sulfonate groups for enhanced water solubility, making it ideal for aqueous reactions without organic solvents. However, it is more expensive than the triethylamine salt form .
- CY2-SE : A shorter-wavelength cyanine dye (visible range), suitable for applications requiring green fluorescence, such as multiplexing with CY5 .
- CY5 Maleimide : Targets cysteine residues (thiol groups) instead of amines, enabling site-specific labeling .
- PE-Cy5 Tandem Dye : A phycoerythrin-Cy5 conjugate optimized for flow cytometry, with distinct absorbance peaks for laser excitation at 488 nm .
Cost and Accessibility
Research Findings
- CY5-SE in Nanoparticle Tracking: Conjugation to Ag+-GCS-PDA@GNRs nanoparticles enabled real-time biodistribution studies in vivo, validated by fluorescence peaks at 650/670 nm .
- Sulfo-Cyanine5 in Proteomics : Demonstrated superior labeling efficiency in aqueous pull-down assays targeting influenza M2 proteins .
- CY5 Maleimide in Thiol-Specific Imaging : Enabled precise tracking of cysteine-modified antibodies in SPR analysis .
Biological Activity
CY5-SE (triethylamine salt), also known as Cy5 NHS Ester, is a prominent fluorescent dye used extensively in biological research for labeling proteins, peptides, and oligonucleotides. Its reactive nature allows it to form stable conjugates with amino groups, making it a valuable tool in various applications including fluorescence microscopy, flow cytometry, and confocal microscopy. This article delves into the biological activity of CY5-SE, highlighting its synthesis, applications, and case studies that demonstrate its utility in research.
- Chemical Name : 2-[5-[1-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-3H-indolium, inner salt
- Molecular Weight : 855.07 g/mol
- CAS Number : 1497420-70-8
- Solubility : Soluble in DMSO at 90 mg/mL at 25°C
- Excitation/Emission Maxima : Ex = 649 nm; Em = 670 nm
CY5-SE acts as a reactive dye that labels amino groups in biomolecules. The NHS ester group reacts with primary amines to form stable amide bonds. This property is crucial for the development of fluorescently labeled antibodies and other biomolecules used in various assays.
Applications in Biological Research
CY5-SE has been utilized in a variety of biological applications:
- Protein Labeling : It is commonly used to label proteins for detection and quantification in Western blots and ELISA assays.
- Cell Imaging : The dye's fluorescence properties make it suitable for live-cell imaging and tracking cellular processes.
- Fluorescence Resonance Energy Transfer (FRET) : When paired with appropriate donor dyes, CY5-SE can be used in FRET studies to investigate molecular interactions.
- In Vivo Imaging : Recent studies have explored its ability to penetrate biological barriers such as the blood-brain barrier, enhancing its potential for neurological applications .
Case Study 1: Protein Conjugation Efficiency
A study evaluated the efficiency of CY5-SE in labeling various proteins. The results indicated that proteins labeled with CY5-SE exhibited strong fluorescence signals suitable for detection via fluorescence microscopy. The conjugation was confirmed through SDS-PAGE analysis, showing distinct bands corresponding to labeled proteins .
Case Study 2: In Vivo Brain Imaging
In an experiment involving rat models, CY5-SE was conjugated to a peptide designed to target brain tissues. Following administration, the dye successfully penetrated the blood-brain barrier and allowed for effective imaging of brain structures using fluorescence microscopy. This study demonstrated the potential of CY5-SE for neurological research applications .
Comparative Analysis with Other Dyes
| Dye Name | Molecular Weight | Excitation/Emission | Applications |
|---|---|---|---|
| CY5-SE | 855.07 g/mol | Ex = 649 nm; Em = 670 nm | Protein labeling, FRET |
| Cy3 | 643.85 g/mol | Ex = 550 nm; Em = 570 nm | DNA/RNA labeling |
| Cy7 | 774.89 g/mol | Ex = 750 nm; Em = 775 nm | In vivo imaging |
Q & A
Q. What is the optimal protocol for conjugating CY5-SE (triethylamine salt) to amine-containing biomolecules?
Methodological Answer:
- Solvent Conditions : Use a small volume of organic co-solvent (e.g., DMSO or DMF) to dissolve CY5-SE, followed by dilution in a pH 8.5–9.0 aqueous buffer (e.g., sodium bicarbonate) to ensure efficient amine reactivity .
- Molar Ratio : A 10:1 molar excess of CY5-SE to the target protein/peptide is typically recommended to maximize labeling efficiency while minimizing aggregation .
- Purification : Remove unreacted dye via dialysis (using a 3.5 kDa cutoff membrane) or size-exclusion chromatography. Validate purity using absorbance spectroscopy (e.g., A280 for protein, A650 for CY5-SE) .
Q. How can labeling efficiency be quantified for CY5-SE-conjugated proteins?
Methodological Answer:
Q. What spectral properties of CY5-SE are critical for experimental design?
Methodological Answer:
- Excitation/Emission : CY5-SE (triethylamine salt) has excitation/emission maxima at 649 nm/670 nm in aqueous buffers, though variations (e.g., 640 nm/664 nm) may occur depending on solvent polarity and instrumentation calibration .
- Multiplexing Considerations : Avoid spectral overlap with dyes like Alexa Fluor 647 or Cy5.5 by verifying instrument filter sets and using spectral unmixing software .
Advanced Research Questions
Q. How to resolve discrepancies in reported spectral maxima for CY5-SE across studies?
Methodological Answer:
- Solvent Effects : Triethylamine salt formulations enhance water solubility, shifting emission peaks slightly compared to free acid forms. Always validate spectra in the intended buffer system .
- Instrument Calibration : Use a reference dye (e.g., CY5.5) to calibrate fluorometers and ensure consistency. Discrepancies >5 nm may indicate improper pH or aggregation .
Q. What strategies mitigate dye aggregation or quenching in nanoparticle labeling?
Methodological Answer:
- Surface Modification : Introduce PEGylation or charged ligands (e.g., carboxylates) to reduce hydrophobic interactions between CY5-SE and nanoparticle surfaces .
- Dye-to-Nanoparticle Ratio Optimization : Titrate CY5-SE concentrations (e.g., 0.1–1.0 dyes per nanoparticle) and monitor fluorescence intensity via single-particle tracking .
Q. How to validate conjugation of CY5-SE to novel substrates (e.g., engineered polymers)?
Methodological Answer:
- Fluorescence Correlation Spectroscopy (FCS) : Measure hydrodynamic radius changes post-labeling to confirm covalent attachment .
- SDS-PAGE Analysis : For protein conjugates, compare electrophoretic mobility shifts between labeled and unlabeled samples under reducing conditions .
Critical Analysis of Contradictory Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
